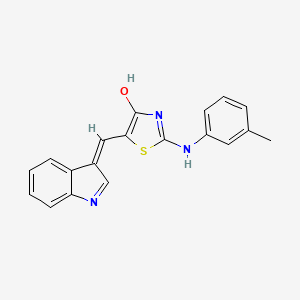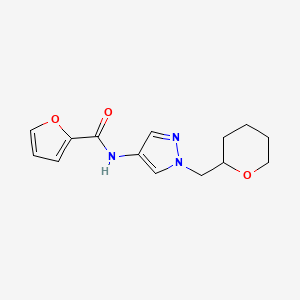
1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that contains a 1,2,3-triazole moiety. This motif is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . It is often seen in experimental drug candidates and approved drugs .
Synthesis Analysis
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .Aplicaciones Científicas De Investigación
Triazole-based Scaffolds and Biologically Active Compounds
1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a significant molecule for the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. The chemistry of this compound is intricate, influenced by the potential for the Dimroth rearrangement. To address this, a protocol utilizing ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed, providing a protected version of this triazole amino acid. This leads to the synthesis of triazole-containing dipeptides with structural motifs typical of turn inducers. Furthermore, triazoles active as HSP90 inhibitors have been synthesized using this compound, indicating its potential in creating biologically active molecules (Ferrini et al., 2015).
Crystal and Molecular Structures
The molecular structure of derivatives like methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate has been studied, revealing important details about the disposition and delocalization of π-electron density within the triazole ring. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds in various domains, including material sciences and pharmaceuticals (Boechat et al., 2010).
Catalytic Oxidation and Transfer Hydrogenation
This compound derivatives have been used to design half-sandwich complexes that have shown efficiency in catalytic processes like oxidation of alcohols and transfer hydrogenation of ketones. This demonstrates the compound's utility in facilitating important chemical transformations, which is fundamental in chemical manufacturing and synthesis (Saleem et al., 2013).
Mecanismo De Acción
While the specific mechanism of action for 1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is not mentioned in the search results, it is known that 1H-1,2,3-triazole molecules play a vital role in pharmaceuticals and agrochemicals . They exhibit inhibitory potential through direct binding with the active site residues of certain enzymes .
Direcciones Futuras
The future directions for the study of 1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid and related compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . Additionally, the development of more efficient and versatile synthesis methods could also be a focus .
Propiedades
IUPAC Name |
1-benzyl-5-propyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-6-11-12(13(17)18)14-15-16(11)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXZDFVIKIFOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)

![2-(2-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2496145.png)


![1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2496148.png)

![5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide](/img/structure/B2496153.png)
![4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2496155.png)
![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)


![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)
